![molecular formula C10H19Cl2N3OS B1430111 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride CAS No. 1426291-10-2](/img/structure/B1430111.png)
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride
Overview
Description
The compound “4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride” is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The compound also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiazole and morpholine rings attached through a methylene bridge. The morpholine ring would have two methyl substituents on the nitrogen .Chemical Reactions Analysis
Thiazoles are aromatic and relatively stable. They can undergo electrophilic substitution reactions similar to other aromatic compounds. Morpholines can act as bases and nucleophiles, and the nitrogen can be alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and stereochemistry. Generally, morpholines are polar due to the presence of the nitrogen and oxygen atoms, and they are often liquids at room temperature .Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit biological activity as anti-malarials, anti-proliferates, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and nos inhibitors .
Mode of Action
It’s known that the presence of a mannich side chain, which is a characteristic feature of this compound, can enhance the bioavailability of the drug molecule .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to their biological activities such as anti-malarial, anti-proliferative, antiplatelet inhibitory, anti-inflammatory, antiviral, and nos inhibitory effects .
Pharmacokinetics
It’s known that the presence of a mannich side chain can increase the solubility and hence the bioavailability of the drug molecule .
Result of Action
Compounds with similar structures have been reported to exhibit enhanced potency in their biological activities compared to their parent analogs .
properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS.2ClH/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9;;/h6-8H,3-5H2,1-2H3,(H2,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAKVBHETJFXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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